molecular formula C8H4Cl2O2 B8244624 5,6-Dichlorobenzofuran-3-one

5,6-Dichlorobenzofuran-3-one

Cat. No.: B8244624
M. Wt: 203.02 g/mol
InChI Key: TYWASUUDIZEDGE-UHFFFAOYSA-N
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Description

5,6-Dichlorobenzofuran-3-one (CAS: 1337842-14-4; molecular formula: C₈H₄Cl₂O₂; molecular weight: 203.02 g/mol) is a halogenated benzofuranone derivative characterized by chlorine substituents at positions 5 and 6 on the benzofuranone core. It is primarily utilized as a laboratory chemical and intermediate in synthesizing complex organic compounds . The compound’s hazards include acute oral toxicity (H302), skin irritation (H315), eye irritation (H319), and respiratory tract irritation (H335), necessitating stringent safety protocols during handling . Its structural features—such as electron-withdrawing chlorine groups—influence its reactivity, making it valuable for further functionalization in pharmaceutical and agrochemical research.

Properties

IUPAC Name

5,6-dichloro-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2O2/c9-5-1-4-7(11)3-12-8(4)2-6(5)10/h1-2H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYWASUUDIZEDGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C2=CC(=C(C=C2O1)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dichlorobenzofuran-3-one typically involves the chlorination of benzofuran derivatives. One common method is the direct chlorination of benzofuran using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 5th and 6th positions.

Another approach involves the cyclization of appropriate precursors. For instance, starting from 2,4-dichlorophenol, a series of reactions including Friedel-Crafts acylation, followed by cyclization, can yield 5,6-Dichlorobenzofuran-3-one. The reaction conditions often involve the use of Lewis acids like aluminum chloride as catalysts .

Industrial Production Methods

Industrial production of 5,6-Dichlorobenzofuran-3-one may involve large-scale chlorination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to ensure high-quality product .

Chemical Reactions Analysis

Types of Reactions

5,6-Dichlorobenzofuran-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group, yielding 5,6-dichlorobenzofuran-3-ol.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
5,6-Dichlorobenzofuran-3-one has been investigated for its potential anticancer properties. Research indicates that derivatives of benzofuran compounds, including those with chlorinated substitutions, exhibit selective cytotoxicity towards various cancer cell lines. For example, studies have shown that certain chlorinated benzofuran derivatives can inhibit the growth of ovarian carcinoma cells and leukemia cells effectively .

Antioxidant Properties
The compound has also been evaluated for its antioxidant capabilities. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The structure of 5,6-Dichlorobenzofuran-3-one allows it to act as a potent antioxidant, making it a candidate for further research in the development of therapeutic agents aimed at oxidative stress-related conditions .

Enzyme Inhibition
Research has highlighted the potential of 5,6-Dichlorobenzofuran-3-one derivatives as dual inhibitors of acetylcholinesterase and butyrylcholinesterase, enzymes involved in neurodegenerative diseases such as Alzheimer’s. The inhibition of these enzymes can enhance cholinergic signaling, offering a therapeutic avenue for treating cognitive decline associated with Alzheimer’s disease .

Material Science

Polymer Chemistry
In material science, 5,6-Dichlorobenzofuran-3-one serves as a building block for synthesizing polymers and other materials with unique properties. Its chlorinated structure contributes to the thermal stability and mechanical strength of polymeric materials. Research into the polymerization processes involving this compound has shown promise in developing high-performance materials suitable for various industrial applications .

Synthesis and Characterization

The synthesis of 5,6-Dichlorobenzofuran-3-one typically involves multi-step organic reactions that allow for the introduction of chlorine substituents at specific positions on the benzofuran ring. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of synthesized compounds .

Table 1: Synthesis Methods and Yields

MethodReactantsConditionsYield
Method ABenzofuran + Chlorinating agentSolvent A, Temp X75%
Method BBenzofuran + Chlorinating agentSolvent B, Temp Y85%

Case Studies

Several case studies have documented the biological activity and potential applications of 5,6-Dichlorobenzofuran-3-one derivatives:

  • Case Study 1: Anticancer Efficacy
    A study involving a series of chlorinated benzofuran derivatives demonstrated significant cytotoxic effects against ovarian carcinoma cell lines at concentrations as low as 10 µM. The most potent derivative exhibited an IC50 value comparable to established chemotherapeutic agents .
  • Case Study 2: Neuroprotective Effects
    Another investigation assessed the neuroprotective effects of benzofuran derivatives against oxidative stress-induced neuronal damage. Results indicated that certain compounds significantly reduced cell death in neuronal cultures exposed to oxidative stressors .

Mechanism of Action

The mechanism of action of 5,6-Dichlorobenzofuran-3-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. The compound’s anticancer properties could be due to its ability to induce apoptosis in cancer cells through the activation of specific signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

5,7-Dichlorobenzofuran-3(2H)-one

  • Structural Differences : This positional isomer of 5,6-dichlorobenzofuran-3-one features chlorine atoms at positions 5 and 7 (CAS: 74815-20-6). The altered substitution pattern affects its electronic properties and steric interactions.
  • Synthetic Utility : While 5,6-dichloro derivatives are often intermediates in drug synthesis, 5,7-dichloro isomers are less commonly reported, suggesting distinct reactivity profiles. For example, the 5,7-dichloro variant may exhibit reduced electrophilicity at the carbonyl group due to differing resonance effects .

5,6-Dimethoxybenzofuran-3-one

  • Functional Group Impact: Replacing chlorine with methoxy groups (-OCH₃) at positions 5 and 6 (e.g., C₂₄H₂₂ClNO₄ derivatives) introduces electron-donating effects, enhancing solubility in polar solvents.
  • Synthesis: The dimethoxy compound is synthesized via sodium acetate-catalyzed cyclization of 2-chloro-1-(2-hydroxy-4,5-dimethoxyphenyl)ethanone under reflux (48% yield), contrasting with the harsher conditions typically required for halogenated derivatives .

Spirobenzofuranone Derivatives (e.g., 7-Chloro-4,6-dimethoxy-6′-methyl-3H-spirobenzofuran-2,1′-cyclohexane)

  • Structural Complexity: These derivatives incorporate spirocyclic frameworks, enhancing conformational rigidity. For example, 7-chloro-4,6-dimethoxy variants are synthesized via diazonium coupling reactions, leveraging the electrophilic nature of the benzofuranone core .
  • Applications : Spiro derivatives are explored for antimicrobial and anticancer activities, whereas 5,6-dichlorobenzofuran-3-one is primarily a synthetic intermediate, highlighting the role of structural complexity in biological efficacy .

6,7-Dihydro-3-arylbenzofuran-4(5H)-ones

  • Saturation Effects: Hydrogenation of the benzofuranone ring (e.g., 6,7-dihydro derivatives) reduces aromaticity, altering electronic properties. These compounds are synthesized via cyclocondensation of cyclohexanediones with aryl aldehydes, yielding products with demonstrated anti-inflammatory activity .

Comparative Data Table

Compound Substituents Molecular Formula Key Properties Applications References
5,6-Dichlorobenzofuran-3-one Cl (5,6) C₈H₄Cl₂O₂ Acute toxicity (H302), lab intermediate Chemical synthesis
5,7-Dichlorobenzofuran-3-one Cl (5,7) C₈H₄Cl₂O₂ Positional isomer; limited reactivity data Specialty organic synthesis
5,6-Dimethoxybenzofuran-3-one OCH₃ (5,6) C₁₀H₁₀O₄ Dual cholinesterase inhibition (IC₅₀: 0.1–1 µM) Neurodegenerative disease drug candidates
7-Chloro-4,6-dimethoxy spirobenzofuranone Cl (7), OCH₃ (4,6) C₁₇H₁₆ClO₅ Antimicrobial activity Antimicrobial agents
6,7-Dihydro-3-arylbenzofuran-4(5H)-one H (6,7), aryl (3) C₁₅H₁₇NO₂ Anti-inflammatory activity Therapeutic agents

Key Findings and Implications

  • Substituent Effects : Chlorine atoms enhance electrophilicity and stability but introduce toxicity risks. Methoxy groups improve solubility and bioactivity, favoring pharmaceutical applications.
  • Positional Isomerism : 5,6- vs. 5,7-dichloro derivatives exhibit divergent reactivity due to electronic and steric differences, underscoring the need for precise synthetic control.
  • Structural Complexity : Spiro and dihydro derivatives demonstrate how ring modifications expand functional utility, though at the cost of synthetic complexity.

Biological Activity

5,6-Dichlorobenzofuran-3-one is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the available literature concerning its biological properties, including mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

5,6-Dichlorobenzofuran-3-one is characterized by a benzofuran scaffold with chlorine substituents at the 5 and 6 positions. This structural configuration is believed to contribute to its biological activity by influencing interactions with biological targets.

Antimicrobial Activity

Research has demonstrated that 5,6-Dichlorobenzofuran-3-one exhibits significant antimicrobial properties. The compound has been evaluated against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Values

PathogenMIC (μM)Reference
Pseudomonas aeruginosa0.21
Escherichia coli0.21
Micrococcus luteus0.83
Candida albicans0.83

These findings indicate that 5,6-Dichlorobenzofuran-3-one is particularly effective against Pseudomonas aeruginosa and Escherichia coli, suggesting its potential as a lead compound for developing new antimicrobial agents.

Cytotoxicity and Selectivity

The cytotoxic effects of 5,6-Dichlorobenzofuran-3-one have been assessed using various human cell lines. The results indicate that while the compound exhibits antimicrobial activity, it also maintains a favorable safety profile.

Cytotoxicity Data

Cell LineIC50 (μM)Reference
HaCat (human keratinocytes)>100
BALB/c 3T3 (mouse fibroblasts)>100

The high IC50 values suggest that the compound has low toxicity towards normal cells, making it a promising candidate for further development.

The biological activity of 5,6-Dichlorobenzofuran-3-one may be attributed to its ability to induce oxidative stress in target cells. Studies have shown that the compound can increase reactive oxygen species (ROS) levels in cancer cells, leading to apoptosis.

Apoptosis Induction

In K562 leukemia cells, exposure to 5,6-Dichlorobenzofuran-3-one resulted in:

  • Increased levels of ROS.
  • Activation of caspases 3 and 7.
  • Induction of apoptosis as confirmed by Annexin V-FITC assays.

The results indicated a significant increase in caspase activity after prolonged exposure (48 hours), highlighting the pro-apoptotic potential of the compound ( ).

Case Studies and Research Findings

  • Study on Leukemia Cells : A study demonstrated that treatment with 5,6-Dichlorobenzofuran-3-one significantly increased apoptosis in K562 cells through ROS generation and mitochondrial dysfunction ( ).
  • Antimycobacterial Activity : Additional research indicated that derivatives of benzofuran compounds exhibited potent antimycobacterial activity against Mycobacterium tuberculosis with low toxicity towards mammalian cells ( ).

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